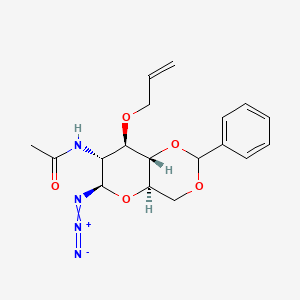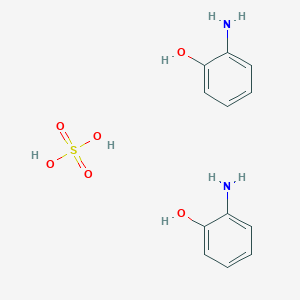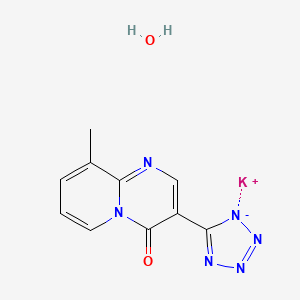
Pemirolast Potassium Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pemirolast Potassium Hydrate (PPH) is a synthetic compound composed of a pyrrolidine ring, a dimethyl group, and a potassium hydrate group. It is a potent anti-inflammatory agent, and has been used in a variety of laboratory and clinical settings since its discovery in the late 1970s. PPH has been studied extensively, and is believed to have a wide range of potential therapeutic applications, including the treatment of allergic rhinitis, asthma, and other inflammatory diseases. In
Aplicaciones Científicas De Investigación
Pemirolast Potassium Hydrate has been studied extensively in laboratory and clinical settings, and has been shown to have a wide range of potential therapeutic applications. In laboratory studies, this compound has been used to investigate the mechanism of action of various inflammatory mediators, including leukotrienes, prostaglandins, and cytokines. In clinical studies, this compound has been used to treat allergic rhinitis, asthma, and other inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of Pemirolast Potassium Hydrate is not fully understood. However, it is believed that this compound acts by inhibiting the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, this compound has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions. Furthermore, this compound has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pemirolast Potassium Hydrate has several advantages for laboratory experiments. First, this compound is relatively easy to synthesize and can be readily obtained from a variety of sources. Second, this compound is a potent anti-inflammatory agent and has been shown to reduce the production of pro-inflammatory mediators. Finally, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
However, there are also some limitations to using this compound in laboratory experiments. First, this compound is a synthetic compound and may not be as effective as natural anti-inflammatory agents. Second, this compound is not approved for use in humans and should not be used in clinical trials. Finally, this compound has not been extensively studied and its long-term effects are not fully understood.
Direcciones Futuras
Despite its potential therapeutic applications, there is still much to be learned about the effects of Pemirolast Potassium Hydrate. Future research should focus on the long-term effects of this compound, as well as its potential therapeutic applications in humans. Additionally, further studies should investigate the mechanism of action of this compound and its ability to reduce the production of pro-inflammatory mediators. Finally, researchers should explore the potential of this compound as an adjuvant therapy in the treatment of allergic rhinitis, asthma, and other inflammatory diseases.
Métodos De Síntesis
Pemirolast Potassium Hydrate is synthesized through a two-step process. The first step involves the reaction of pyrrolidine with dimethyl sulfoxide (DMSO) and potassium hydroxide to form the intermediate pemirolast. The second step involves the reaction of the intermediate with potassium hydrate to form the final product, this compound. The synthesis of this compound is relatively simple and can be easily performed in a laboratory.
Propiedades
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSQUAEGHGPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)



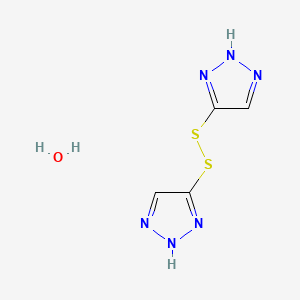
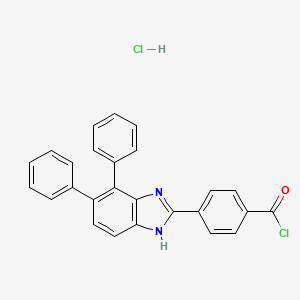
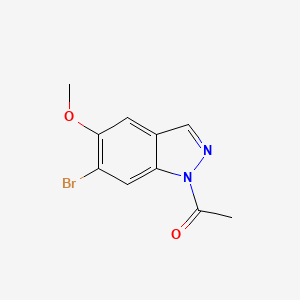
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)



